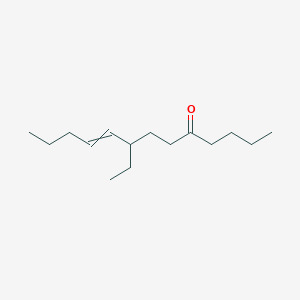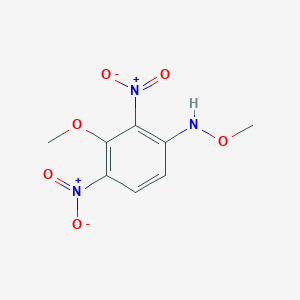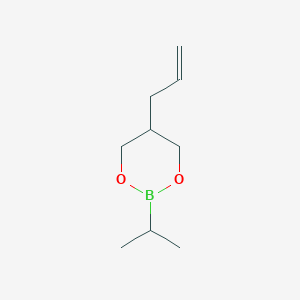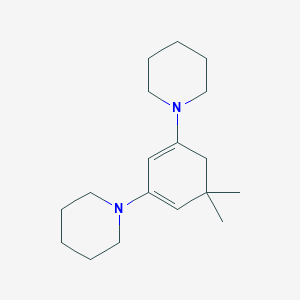
8-Ethyltridec-9-EN-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethyltridec-9-EN-5-one is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. This compound is part of the aliphatic ketones, which are known for their diverse applications in various fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyltridec-9-EN-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-octene and ethylmagnesium bromide.
Grignard Reaction: The Grignard reagent (ethylmagnesium bromide) reacts with 1-octene to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the ketone, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 8-Ethyltridec-9-EN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The double bond in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic addition reactions may involve reagents such as hydrogen bromide (HBr) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated alkanes or alkenes.
科学研究应用
8-Ethyltridec-9-EN-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and metabolic studies.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 8-Ethyltridec-9-EN-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The ketone group can interact with enzymes and proteins, influencing their activity.
Pathways: The compound may participate in metabolic pathways involving lipid synthesis and degradation.
相似化合物的比较
8-Methyltridec-9-EN-5-one: Similar structure but with a methyl group instead of an ethyl group.
8-Ethyltridec-9-EN-4-one: Similar structure but with the ketone group at a different position.
Uniqueness: 8-Ethyltridec-9-EN-5-one is unique due to its specific structural configuration, which influences its reactivity and applications. The position of the double bond and the ketone group provides distinct chemical properties compared to its analogs.
属性
CAS 编号 |
88298-26-4 |
|---|---|
分子式 |
C15H28O |
分子量 |
224.38 g/mol |
IUPAC 名称 |
8-ethyltridec-9-en-5-one |
InChI |
InChI=1S/C15H28O/c1-4-7-9-10-14(6-3)12-13-15(16)11-8-5-2/h9-10,14H,4-8,11-13H2,1-3H3 |
InChI 键 |
WPHFERPRCDNNLY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)CCC(CC)C=CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)




![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)


![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)
